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molecular formula C6H5ClF3N3 B1349231 3-Chloro-2-hydrazinyl-5-(trifluoromethyl)pyridine CAS No. 89570-82-1

3-Chloro-2-hydrazinyl-5-(trifluoromethyl)pyridine

Cat. No. B1349231
M. Wt: 211.57 g/mol
InChI Key: KHFKSHYCVQZAQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09150555B2

Procedure details

Then, [3-chloro-5-(trifluoromethyl)pyridin-2-yl]hydrazine (10 g) and ethyl (2-ethoxymethylene)acetoacetate (8.8 g) synthesized according to the method described in J. Chem. Soc. Perkin trans. I, p. 1875 (1988) were added to a mixed solvent of 1 N hydrochloric acid aqueous solution (150 ml) and ethanol (150 ml), and stirred under reflux. After completion of the reaction, the mixture was allowed to cool, and the organic solvent was evaporated in vacuo. Then, the mixture was extracted with ethyl acetate, the organic layer was dried over anhydrous sodium sulfate, and then the solvent was evaporated in vacuo. The obtained residue was purified with silica gel column chromatography (n-hexane/ethyl acetate) to give 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5-methyl-1H-pyrazole-4-carboxylic acid ethyl ester (13.6 g) as a light brown oil. MS (ESI) m/z: 334 (M+H)+.
Quantity
10 g
Type
reactant
Reaction Step One
Name
ethyl (2-ethoxymethylene)acetoacetate
Quantity
8.8 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:3]([NH:12][NH2:13])=[N:4][CH:5]=[C:6]([C:8]([F:11])([F:10])[F:9])[CH:7]=1.CCOC=[CH:18][C:19](=O)[CH2:20][C:21]([O:23][CH2:24][CH3:25])=[O:22].Cl.[CH2:28](O)C>>[CH2:24]([O:23][C:21]([C:20]1[CH:28]=[N:13][N:12]([C:3]2[C:2]([Cl:1])=[CH:7][C:6]([C:8]([F:11])([F:9])[F:10])=[CH:5][N:4]=2)[C:19]=1[CH3:18])=[O:22])[CH3:25]

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
ClC=1C(=NC=C(C1)C(F)(F)F)NN
Name
ethyl (2-ethoxymethylene)acetoacetate
Quantity
8.8 g
Type
reactant
Smiles
CCOC=CC(CC(=O)OCC)=O
Step Two
Name
Quantity
150 mL
Type
reactant
Smiles
Cl
Name
Quantity
150 mL
Type
reactant
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux
CUSTOM
Type
CUSTOM
Details
After completion of the reaction
TEMPERATURE
Type
TEMPERATURE
Details
to cool
CUSTOM
Type
CUSTOM
Details
the organic solvent was evaporated in vacuo
EXTRACTION
Type
EXTRACTION
Details
Then, the mixture was extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic layer was dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
The obtained residue was purified with silica gel column chromatography (n-hexane/ethyl acetate)

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(=O)C=1C=NN(C1C)C1=NC=C(C=C1Cl)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 13.6 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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